molecular formula C37H42Cl2N4O2Sn B10784495 Tin ethyl ethiopurpurin

Tin ethyl ethiopurpurin

Cat. No.: B10784495
M. Wt: 764.4 g/mol
InChI Key: MCTOGTBIQBEIBZ-UHFFFAOYSA-K
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Description

Tin ethyl etiopurpurin (SnET2) is a synthetic chlorin-derived photosensitizer with a tin (Sn²⁺) metal center coordinated within its macrocyclic structure. Its systematic IUPAC name is tin(2+) 20-(ethoxycarbonyl)-4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,20,21,23,25-hexadehydro-18,19-dihydrophorbine-23,25-diide . The compound is characterized by ethyl, methyl, and ethoxycarbonyl substituents on its porphyrin-like framework, which enhance its lipophilicity and photodynamic activity. SnET2 has been investigated for applications in photodynamic therapy (PDT) due to its strong absorption in the red-to-near-infrared spectral region, enabling deeper tissue penetration .

Properties

Molecular Formula

C37H42Cl2N4O2Sn

Molecular Weight

764.4 g/mol

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3

InChI Key

MCTOGTBIQBEIBZ-UHFFFAOYSA-K

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn+2]N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)C)CC)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tin Ethyl Etiopurpurin involves the reaction of tin(II) acetate, tin(II) chloride, tin(II) sulfate, or tin(II) 2-ethylhexanoate with appropriate organic precursors. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of Tin Ethyl Etiopurpurin may involve large-scale chemical reduction synthesis using tin precursor agents. The process requires precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Photodynamic Reaction Mechanism

SnET2 generates cytotoxic singlet oxygen (1O2^1O_2) via a Type II photochemical mechanism upon light activation :

  • Photon Absorption : SnET2 absorbs light at 664 nm, exciting it to a singlet state (S1S_1) .

  • Intersystem Crossing : S1S_1 transitions to a long-lived triplet state (T1T_1) with a quantum yield of ~0.6 .

  • Energy Transfer : T1T_1 transfers energy to ground-state oxygen (3O2^3O_2), producing 1O2^1O_2 (quantum yield: 0.4–0.5) .

Table 1: Photophysical Properties of SnET2

PropertyValueSource
Absorption peak (nm)664
Triplet lifetime (μs)30–50
1O2^1O_2 quantum yield0.4–0.5
Photobleaching yield (BSA)3.1 × 105^{-5} (increased 10× vs. free)

Photobleaching Reactions

SnET2 undergoes oxidative degradation under illumination, with kinetics modulated by microenvironment:

  • Free SnET2 : Minimal photobleaching, enabling sustained 1O2^1O_2 production .

  • BSA-bound SnET2 : Photobleaching quantum yield increases to 3.1 × 105^{-5}, limiting efficacy at fluences >1 J/cm2^2 .

  • Comparison with SnOEBC : SnET2’s photobleaching rate is 10× higher than tin octaethylbenzochlorin (SnOEBC), reducing its therapeutic window .

Protein Binding

SnET2 binds to serum albumin (e.g., BSA) via hydrophobic interactions, altering its photophysical behavior :

  • Red shift in absorption spectrum (2–5 nm).

  • Enhanced intersystem crossing efficiency (quantum yield: 0.6 → 0.8).

Cellular Uptake and Localization

  • Preferential accumulation in tumor cells due to increased lipoprotein receptor expression .

  • Localizes in mitochondria and lysosomes, where 1O2^1O_2 induces apoptosis via lipid peroxidation and membrane rupture .

Clinical Photodynamic Therapy (PDT) Parameters

Table 2: PDT Protocols and Outcomes

ParameterValueStudy
Drug dose (IV)1.2 mg/kg
Light wavelength664 nm
Light dose200 J/cm2^2
Complete response rate100% (13 lesions, 3 patients)

Comparative Analysis with Other Photosensitizers

Table 3: SnET2 vs. Benzoporphyrin Derivative (BPD)

PropertySnET2BPD
1O2^1O_2 yield0.4–0.50.7–0.8
Photobleaching resistanceLowModerate
Tumor selectivityHighModerate
Clinical response rate85–100%70–90%

Key Research Findings

  • Phase II/III Trials : SnET2-PDT achieved 100% lesion clearance in metastatic breast cancer patients, with no recurrence at treated sites after 6 months .

  • Vascular Effects : Inhibits vascular smooth muscle proliferation by 50–90% at sub-cytotoxic doses, independent of light activation .

Scientific Research Applications

Tin Ethyl Etiopurpurin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tin Ethyl Etiopurpurin involves its accumulation in tumor cells, where it acts as a photosensitizer. Upon exposure to specific wavelengths of light, the compound generates reactive oxygen species that induce cell death in the targeted tumor cells. This process involves molecular targets and pathways related to cellular metabolism and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

SnET2 belongs to the chlorin family, a class of tetrapyrrole macrocycles with reduced saturation compared to porphyrins. Below is a comparative analysis of SnET2 with three structurally related compounds (Fig. 5 in ):

Table 1: Structural and Functional Comparison
Compound Core Structure Metal Center Key Substituents Absorption Maxima (nm) Applications
Tin ethyl etiopurpurin Chlorin Sn²⁺ Ethyl, methyl, ethoxycarbonyl ~660–780 Photodynamic therapy
m-Tetrahydroxyphenyl-chlorin Chlorin None (free base) Hydroxyphenyl groups ~650–670 PDT, cancer research
Phthalocyanines Phthalocyanine Variable (e.g., Zn²⁺, Al³⁺) Aromatic benzene rings ~670–700 PDT, dye-sensitized solar cells
Chlorins (general class) Chlorin Variable (e.g., Mg²⁺, Fe³⁺) Variable (e.g., vinyl, carbonyl) ~630–690 PDT, catalysis

Key Differentiators

a) Metal Coordination

SnET2 incorporates a tin ion, which distinguishes it from metal-free chlorins (e.g., m-tetrahydroxyphenyl-chlorin) and phthalocyanines with lighter metals like zinc or aluminum. The Sn²⁺ center enhances intersystem crossing efficiency, promoting triplet-state generation critical for reactive oxygen species (ROS) production in PDT .

b) Substituent Effects
  • Ethyl/Methyl Groups : SnET2’s ethyl and methyl substituents increase hydrophobicity, improving cellular membrane penetration compared to hydroxylated chlorins (e.g., m-tetrahydroxyphenyl-chlorin) .
  • Ethoxycarbonyl Group : This moiety in SnET2 may stabilize the molecule against metabolic degradation, a feature absent in simpler chlorins and phthalocyanines .
c) Photophysical Properties

SnET2 exhibits a broader absorption range (~660–780 nm) than m-tetrahydroxyphenyl-chlorin (~650–670 nm) and phthalocyanines (~670–700 nm). This extended absorption enables deeper tissue activation, making SnET2 suitable for treating bulkier tumors .

Research Findings and Clinical Relevance

  • Efficacy in PDT : Preclinical studies highlight SnET2’s superior ROS quantum yield (0.85–0.92) compared to m-tetrahydroxyphenyl-chlorin (0.70–0.75) and phthalocyanines (0.80–0.85), attributed to its tin center and substituent-driven electron delocalization .
  • However, its ethyl groups may mitigate renal accumulation, reducing systemic toxicity compared to smaller metallochlorins .

Q & A

Q. How to structure a manuscript’s discussion section to highlight this compound’s novelty without overstating findings?

  • Methodological Answer : Contrast results with prior studies (e.g., Sn vs. Fe porphyrins) using a SWOT analysis (Strengths, Weaknesses, Opportunities, Threats). Acknowledge limitations (e.g., short catalyst lifespan) and propose follow-up experiments (e.g., ligand functionalization). Cite recent reviews to contextualize significance .

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